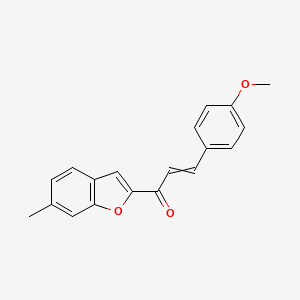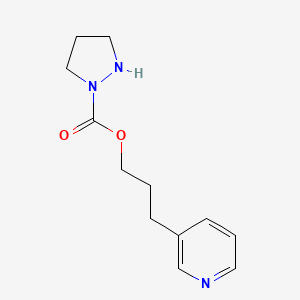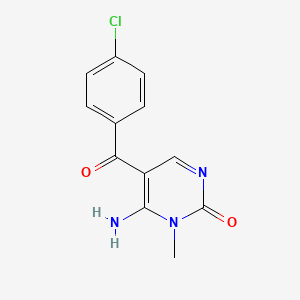
2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-amino-5-(4-chlorobenzoyl)-1-méthyl-2(1H)-pyrimidinone est un composé chimique présentant une structure complexe qui comprend un cycle pyrimidinone, un groupe amino, un groupe chlorobenzoyle et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-amino-5-(4-chlorobenzoyl)-1-méthyl-2(1H)-pyrimidinone implique généralement plusieurs étapes, notamment la formation du cycle pyrimidinone et l'introduction des groupes amino, chlorobenzoyle et méthyle. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé. Des voies de synthèse détaillées et des conditions de réaction peuvent être trouvées dans la littérature chimique spécialisée et les brevets .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut comprendre des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 6-amino-5-(4-chlorobenzoyl)-1-méthyl-2(1H)-pyrimidinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différentes formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction telles que la température, la pression et le choix du solvant jouent un rôle significatif dans la détermination du résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Des informations détaillées sur les produits peuvent être trouvées dans les bases de données de réactions chimiques et les articles de recherche .
Applications de la recherche scientifique
La 6-amino-5-(4-chlorobenzoyl)-1-méthyl-2(1H)-pyrimidinone a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-amino-5-(4-chlorobenzoyl)-1-méthyl-2(1H)-pyrimidinone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes, des récepteurs ou d'autres biomolécules, ce qui entraîne des modifications des processus cellulaires. Des études détaillées sur les cibles moléculaires et les voies impliquées peuvent fournir des informations sur son mécanisme d'action .
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 6-amino-5-(4-chlorobenzoyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on the molecular targets and pathways involved can provide insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-amino-5-(4-chlorobenzoyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Autres dérivés de pyrimidinone avec des groupes fonctionnels similaires
Unicité
Sa structure chimique distincte lui permet de participer à des réactions chimiques uniques et d'exhiber des activités biologiques spécifiques .
Propriétés
Numéro CAS |
353285-41-3 |
|---|---|
Formule moléculaire |
C12H10ClN3O2 |
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
6-amino-5-(4-chlorobenzoyl)-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C12H10ClN3O2/c1-16-11(14)9(6-15-12(16)18)10(17)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |
Clé InChI |
QKHYDKNLKASHRD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=NC1=O)C(=O)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
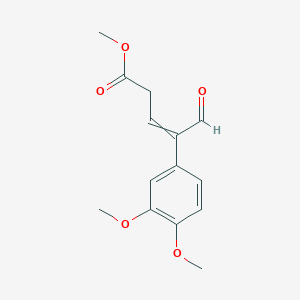

propanedinitrile](/img/structure/B12593916.png)
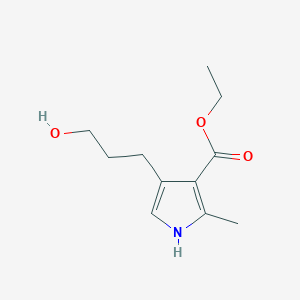
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
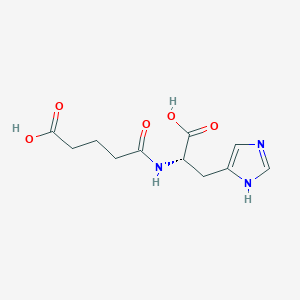
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
